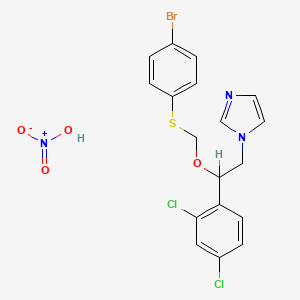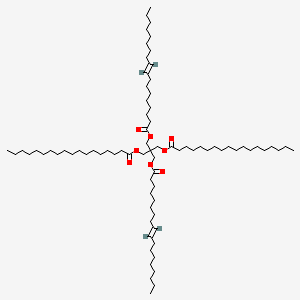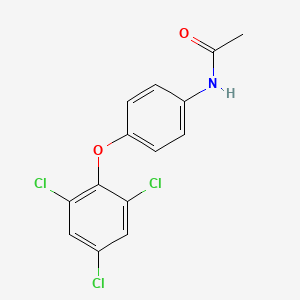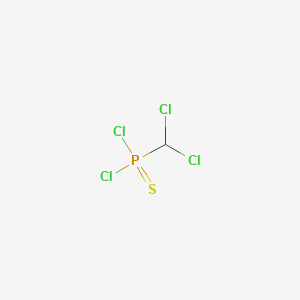![molecular formula C16H12Br2N2O B14473727 Phthalazinium, 2-[2-(4-bromophenyl)-2-oxoethyl]-, bromide CAS No. 65326-28-5](/img/structure/B14473727.png)
Phthalazinium, 2-[2-(4-bromophenyl)-2-oxoethyl]-, bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phthalazinium, 2-[2-(4-bromophenyl)-2-oxoethyl]-, bromide is a chemical compound with the molecular formula C16H12Br2N2O It is known for its unique structure, which includes a phthalazinium core and a bromophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phthalazinium, 2-[2-(4-bromophenyl)-2-oxoethyl]-, bromide typically involves the reaction of phthalazine with 4-bromobenzyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetonitrile. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Phthalazinium, 2-[2-(4-bromophenyl)-2-oxoethyl]-, bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cycloaddition Reactions: It can engage in cycloaddition reactions with dipolarophiles, forming new ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, and oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride for redox reactions. Cycloaddition reactions often require specific catalysts and solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while cycloaddition reactions can produce complex ring structures.
Aplicaciones Científicas De Investigación
Phthalazinium, 2-[2-(4-bromophenyl)-2-oxoethyl]-, bromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Phthalazinium, 2-[2-(4-bromophenyl)-2-oxoethyl]-, bromide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromophenyl group can engage in various binding interactions, while the phthalazinium core may participate in electron transfer processes. These interactions can modulate biochemical pathways and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- Phthalazinium, 2-[2-(4-chlorophenyl)-2-oxoethyl]-, chloride
- Phthalazinium, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, fluoride
- Phthalazinium, 2-[2-(4-methylphenyl)-2-oxoethyl]-, methylate
Uniqueness
Phthalazinium, 2-[2-(4-bromophenyl)-2-oxoethyl]-, bromide is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its analogs with different substituents. This uniqueness makes it valuable for specific applications where bromine’s properties are advantageous .
Propiedades
Número CAS |
65326-28-5 |
|---|---|
Fórmula molecular |
C16H12Br2N2O |
Peso molecular |
408.09 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-2-phthalazin-2-ium-2-ylethanone;bromide |
InChI |
InChI=1S/C16H12BrN2O.BrH/c17-15-7-5-12(6-8-15)16(20)11-19-10-14-4-2-1-3-13(14)9-18-19;/h1-10H,11H2;1H/q+1;/p-1 |
Clave InChI |
AMARIHNHACRKGH-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C2C=[N+](N=CC2=C1)CC(=O)C3=CC=C(C=C3)Br.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


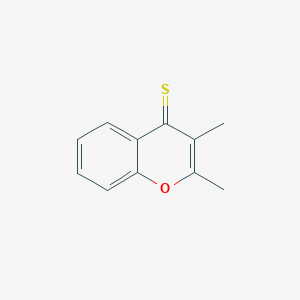
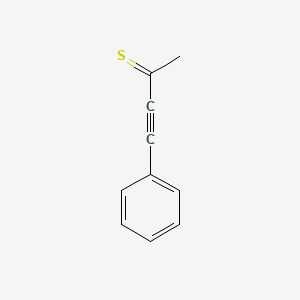
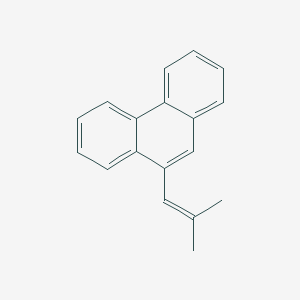

![10-Methyl-7-oxoacenaphtho[1,2-b]quinoxalin-7-ium-12(7h)-olate](/img/structure/B14473668.png)
![(4-Nitrophenyl)(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)methanone](/img/structure/B14473684.png)
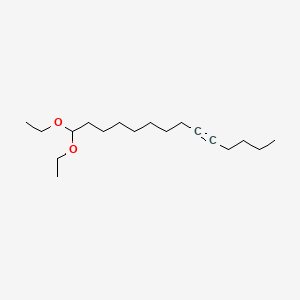
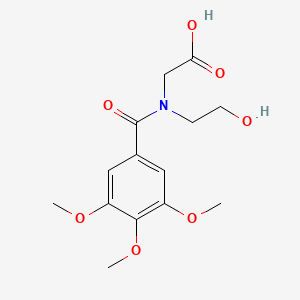
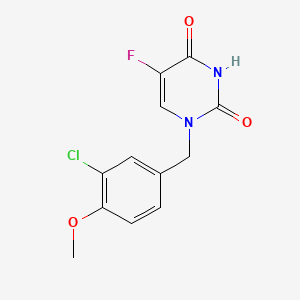
![1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxotetradecyl)oxy]-](/img/structure/B14473712.png)
